4-Chloro-2,7-naphthyridin-1-amine
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Overview
Description
4-Chloro-2,7-naphthyridin-1-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,7-naphthyridin-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivative .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed reactions and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors
Mechanism of Action
The mechanism of action of 4-Chloro-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1,5-Naphthyridine: Known for its biological activities and used in similar applications.
1,6-Naphthyridine: Exhibits anticancer, anti-HIV, and antimicrobial properties.
1,8-Naphthyridine: Used in the synthesis of pharmaceuticals and materials science applications
Uniqueness: 4-Chloro-2,7-naphthyridin-1-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chlorine substitution allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
1100760-58-4 |
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Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
4-chloro-2,7-naphthyridin-1-amine |
InChI |
InChI=1S/C8H6ClN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12) |
InChI Key |
DXBGHKHEGDNEFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CN=C2N)Cl |
Origin of Product |
United States |
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